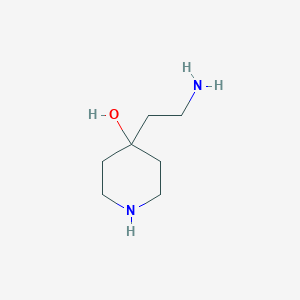
2-(3-Iodophenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of acetaldehyde where the hydrogen atom on the phenyl ring is substituted with an iodine atom at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the iodination of phenylacetaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-iodobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: 3-Iodobenzoic acid
Reduction: 2-(3-Iodophenyl)ethanol
Substitution: 2-(3-Azidophenyl)acetaldehyde
Applications De Recherche Scientifique
2-(3-Iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenyl)acetaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for molecular targets. These interactions are important in the development of pharmaceuticals and other bioactive compounds.
Comparaison Avec Des Composés Similaires
2-(3-Iodophenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(2-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the ortho position. This positional difference can lead to variations in reactivity and applications.
2-(4-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the para position. This compound may exhibit different chemical and biological properties due to the different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H7IO |
|---|---|
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
2-(3-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 |
Clé InChI |
YPOJYBLCPQSKRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)






![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
